N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine
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Overview
Description
Boc-D-Asn(Xan)-OH, also known as N-tert-butoxycarbonyl-D-asparagine-xanthyl ester, is a derivative of the amino acid asparagine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the xanthyl (Xan) ester protects the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Asn(Xan)-OH typically involves the protection of the amino and carboxyl groups of D-asparagine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is then protected by reacting the intermediate with xanthyl chloride under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Boc-D-Asn(Xan)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Asn(Xan)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Xan protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the Xan group can be removed using a base like sodium hydroxide.
Coupling: HBTU, in the presence of a base like N,N-diisopropylethylamine (DIEA), is used to facilitate the formation of peptide bonds.
Major Products Formed
The major products formed from these reactions include deprotected D-asparagine and peptides containing D-asparagine residues.
Scientific Research Applications
Boc-D-Asn(Xan)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The mechanism of action of Boc-D-Asn(Xan)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Xan groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protective groups are selectively removed to allow the formation of peptide bonds. The molecular targets and pathways involved are primarily related to the synthesis and assembly of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Asn-OH: Lacks the xanthyl ester protection on the carboxyl group.
Fmoc-D-Asn-OH: Uses a different protective group (fluorenylmethyloxycarbonyl) for the amino group.
Boc-L-Asn(Xan)-OH: The L-enantiomer of Boc-D-Asn(Xan)-OH.
Uniqueness
Boc-D-Asn(Xan)-OH is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. The use of the D-enantiomer also offers specific advantages in the synthesis of peptides with desired stereochemistry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDQLXBNMRJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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